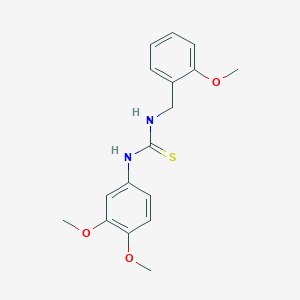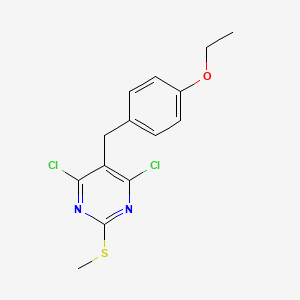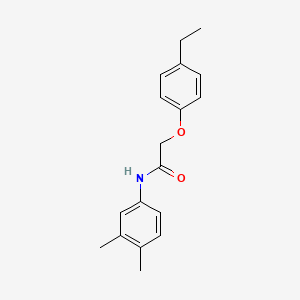
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PBD, and it has been widely used in various fields, including biology, chemistry, and medicine.
作用機序
The mechanism of action of PBD is based on its ability to bind to DNA and RNA. PBD binds to the minor groove of DNA and RNA, causing a change in the conformation of the nucleic acid. This change in conformation can lead to the inhibition of DNA and RNA synthesis, which can be used in various applications, including cancer treatment.
Biochemical and Physiological Effects
PBD has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. PBD has also been shown to have anti-inflammatory and antioxidant properties, which can be used in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using PBD in lab experiments is its unique photophysical properties, which make it an excellent fluorescent probe for various applications. However, one of the limitations of using PBD is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are various future directions for the use of PBD in scientific research. One of the main areas of focus is the development of new materials, such as organic light-emitting diodes and solar cells. PBD can also be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells. Additionally, PBD can be used in the development of new imaging techniques, such as super-resolution microscopy.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields, including biology, chemistry, and medicine. PBD has been shown to have various biochemical and physiological effects and has been used in various applications, including cancer treatment and the development of new materials. There are various future directions for the use of PBD in scientific research, and it is expected that this compound will continue to play an important role in scientific research in the future.
合成法
The synthesis of PBD involves the reaction of 4-methoxy-4'-bromobiphenyl with 2-methylphenylhydrazine to form the intermediate product, which is then reacted with cyanogen bromide to form the final product. This method has been well established and has been used to produce PBD in large quantities for scientific research.
科学的研究の応用
PBD has been widely used in scientific research due to its unique photophysical properties. This compound has been used as a fluorescent probe for various applications, including DNA sequencing, protein labeling, and cell imaging. PBD has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-5-3-4-6-20(15)22-24-23-21(26-22)18-9-7-16(8-10-18)17-11-13-19(25-2)14-12-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCTFPVFKKIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Methoxybiphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)


![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)


![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
